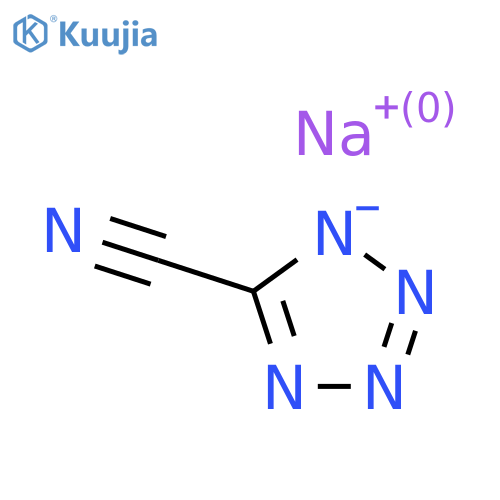Cas no 91511-37-4 (sodium 5-cyano-1H-1,2,3,4-tetrazol-1-ide)

91511-37-4 structure
商品名:sodium 5-cyano-1H-1,2,3,4-tetrazol-1-ide
sodium 5-cyano-1H-1,2,3,4-tetrazol-1-ide 化学的及び物理的性質
名前と識別子
-
- sodium 5-cyano-1H-1,2,3,4-tetrazol-1-ide
- 91511-37-4
- SCHEMBL7612397
- EN300-27778973
- Z4958192841
-
- MDL: MFCD33550070
- インチ: 1S/C2N5.Na/c3-1-2-4-6-7-5-2;/q-1;+1
- InChIKey: ARFRMKLKRAAUJH-UHFFFAOYSA-N
- ほほえんだ: [Na+].[N-]1C(C#N)=NN=N1
計算された属性
- せいみつぶんしりょう: 117.00513930g/mol
- どういたいしつりょう: 117.00513930g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 8
- 回転可能化学結合数: 0
- 複雑さ: 104
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 63.5Ų
sodium 5-cyano-1H-1,2,3,4-tetrazol-1-ide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-27778973-0.5g |
sodium 5-cyano-1H-1,2,3,4-tetrazol-1-ide |
91511-37-4 | 95.0% | 0.5g |
$847.0 | 2025-03-19 | |
| Enamine | EN300-27778973-5.0g |
sodium 5-cyano-1H-1,2,3,4-tetrazol-1-ide |
91511-37-4 | 95.0% | 5.0g |
$3147.0 | 2025-03-19 | |
| Enamine | EN300-27778973-0.25g |
sodium 5-cyano-1H-1,2,3,4-tetrazol-1-ide |
91511-37-4 | 95.0% | 0.25g |
$538.0 | 2025-03-19 | |
| Enamine | EN300-27778973-5g |
sodium 5-cyano-1H-1,2,3,4-tetrazol-1-ide |
91511-37-4 | 95% | 5g |
$3147.0 | 2023-09-09 | |
| Enamine | EN300-27778973-10g |
sodium 5-cyano-1H-1,2,3,4-tetrazol-1-ide |
91511-37-4 | 95% | 10g |
$4667.0 | 2023-09-09 | |
| Aaron | AR0285B8-1g |
sodium 5-cyano-1H-1,2,3,4-tetrazol-1-ide |
91511-37-4 | 95% | 1g |
$1519.00 | 2025-03-11 | |
| Aaron | AR0285B8-5g |
sodium 5-cyano-1H-1,2,3,4-tetrazol-1-ide |
91511-37-4 | 95% | 5g |
$4353.00 | 2025-03-11 | |
| 1PlusChem | 1P02852W-5g |
sodium 5-cyano-1H-1,2,3,4-tetrazol-1-ide |
91511-37-4 | 95% | 5g |
$3952.00 | 2024-04-20 | |
| Aaron | AR0285B8-100mg |
sodium 5-cyano-1H-1,2,3,4-tetrazol-1-ide |
91511-37-4 | 95% | 100mg |
$542.00 | 2025-02-15 | |
| Aaron | AR0285B8-250mg |
sodium 5-cyano-1H-1,2,3,4-tetrazol-1-ide |
91511-37-4 | 95% | 250mg |
$765.00 | 2025-02-15 |
sodium 5-cyano-1H-1,2,3,4-tetrazol-1-ide 関連文献
-
C. H. Tu,E. M. Woo,G. Lugito RSC Adv., 2017,7, 47614-47618
-
Y.-B. Wang,T.-H. Pan,Q. Liang,X.-H. Huang,S.-T. Wu,C.-C. Huang CrystEngComm, 2010,12, 3886-3893
-
Xiao-Hui Guan,Liu Yang,Xin Guan,Guang-Sheng Wang RSC Adv., 2015,5, 36185-36191
91511-37-4 (sodium 5-cyano-1H-1,2,3,4-tetrazol-1-ide) 関連製品
- 2228909-42-8(2-methoxy-4-(propan-2-yloxy)butanoic acid)
- 2172446-91-0({5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)
- 2060063-92-3(1-(piperidin-3-yl)piperidin-2-one dihydrochloride)
- 54904-22-2(1H-Indole-3-propanoicacid, 5-chloro-)
- 1423032-07-8(1-[(3-bromo-2-pyridyl)oxy]-2-methyl-propan-2-amine;hydrochloride)
- 1040085-98-0(Di-Norbudesonide(Mixture of Diastereomers))
- 1822678-08-9(2-(2,4-Dimethylphenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one)
- 40682-56-2(ethyl 2-amino-3-hydroxy-3-phenylpropanoate)
- 2227651-43-4(rac-(1R,3R)-3-(3-fluoro-4-methylphenyl)-2,2-dimethylcyclopropylmethanamine)
- 876876-49-2(5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide)
推奨される供給者
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量
